2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride

Formulation Analytical Chemistry In Vitro Assays

Specifically procure the 2,3-dimethylphenyl regioisomer hydrochloride salt (CAS 1796884-34-8) to ensure experimental reproducibility. This racemic (DL) mixture provides superior aqueous solubility over the free base for biological assays, while its defined regioisomeric identity (InChIKey HBKWURIDMMPLTQ-UHFFFAOYSA-N) avoids confounding SAR data from incorrect 2,4- or 3,4- analogs. The solid hydrochloride form facilitates accurate weighing for parallel synthesis. Verify lot-specific purity (95% or 98%) via provided CoA, NMR, and HPLC.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 1796884-34-8
Cat. No. B1379429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride
CAS1796884-34-8
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C(=O)O)N)C.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-6-4-3-5-8(7(6)2)9(11)10(12)13;/h3-5,9H,11H2,1-2H3,(H,12,13);1H
InChIKeyHBKWURIDMMPLTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride: Sourcing and Technical Baseline (CAS 1796884-34-8)


2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride (CAS 1796884-34-8) is an alpha-amino acid derivative characterized by a 2,3-dimethylphenyl substitution on the alpha-carbon and exists as a racemic (DL) mixture of a hydrochloride salt. Its molecular formula is C₁₀H₁₄ClNO₂, with a molecular weight of 215.68 g/mol, and it is commercially offered as a research chemical with purities typically at 95% or 98% . The compound's free base form, 2-amino-2-(2,3-dimethylphenyl)acetic acid (CAS 500695-55-6), as well as its enantiopure (S)-enantiomer (CAS 1213490-03-9), are also available for applications requiring different chemical or stereochemical properties .

Why Substituting 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride with Close Analogs is Problematic


Generic substitution of 2-amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride with other dimethylphenyl amino acid derivatives, such as the 2,4- or 3,4- dimethylphenyl regioisomers or the free base form, is highly inadvisable without rigorous validation. The position of the methyl groups on the phenyl ring directly influences the compound's physicochemical properties, including logP, pKa, and hydrogen bonding capabilities, which in turn dictate its solubility, membrane permeability, and interaction with biological targets . Furthermore, the choice between the hydrochloride salt and the free base is not trivial; the salt form is selected to enhance aqueous solubility and crystallinity, which is critical for reproducible handling in aqueous biological assays and formulation studies [1]. For enantioselective studies, the racemic mixture is unsuitable, and a specific enantiomer (e.g., (S)-2-amino-2-(2,3-dimethylphenyl)acetic acid) must be procured . Direct substitution without re-optimization will likely introduce uncontrolled variables in solubility, stability, or bioactivity, compromising experimental reproducibility and data integrity.

Quantitative Evidence for 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride Selection (CAS 1796884-34-8)


Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility and Handling

The target compound is supplied as a hydrochloride salt, a common strategy to enhance the aqueous solubility of otherwise poorly soluble free amino acids. While quantitative solubility data is not directly available, the formation of the HCl salt introduces an additional hydrogen bond donor (the protonated amine) and a charged species, which is a well-established class-level inference for increasing water solubility compared to the neutral free base (C₁₀H₁₃NO₂, MW 179.22) . This directly impacts the ease of preparing reproducible stock solutions for biological assays and simplifies analytical method development for HPLC or LC-MS.

Formulation Analytical Chemistry In Vitro Assays

Regioisomeric Differentiation: 2,3-Dimethylphenyl vs. 2,4-Dimethylphenyl Analogs

The precise substitution pattern of methyl groups on the phenyl ring is a critical determinant of biological activity. The target compound's 2,3-dimethyl substitution pattern provides a unique steric and electronic environment compared to the 2,4- or 3,4- regioisomers. While direct comparative biological data for this exact scaffold is limited, the distinct InChIKeys for the target compound (HBKWURIDMMPLTQ-UHFFFAOYSA-N) [1] and a 2,4-regioisomer (IOVKQMKNHBEQAN-FVGYRXGTSA-N for the (S)-enantiomer HCl) confirm they are chemically distinct entities. This structural difference implies they will exhibit different binding affinities and selectivities for any protein target, a fundamental principle of medicinal chemistry.

Structure-Activity Relationship (SAR) Medicinal Chemistry Receptor Binding

Chiral Identity: Racemic Mixture vs. Enantiopure (S)-Form

The target compound (CAS 1796884-34-8) is offered as a racemic mixture, containing both (R)- and (S)-enantiomers. An alternative, enantiopure form, (S)-2-amino-2-(2,3-dimethylphenyl)acetic acid (CAS 1213490-03-9), is also commercially available . In any biological system, individual enantiomers often exhibit vastly different activities, potencies, and pharmacokinetic profiles. The racemate provides a cost-effective option for initial exploratory work or non-stereoselective applications. Selecting the enantiopure (S)-form is mandatory for studies investigating stereospecific interactions, such as binding to a chiral protein pocket or developing an enantioselective synthetic route.

Chiral Synthesis Enantioselective Catalysis Pharmacology

Recommended Research Applications for 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride (CAS 1796884-34-8)


Aqueous-Based In Vitro Assays (Biochemical and Cellular)

The hydrochloride salt form of the target compound is well-suited for preparation of aqueous stock solutions for various in vitro assays. Its enhanced water solubility compared to the free base reduces dependence on organic co-solvents like DMSO, which can introduce artifacts in cell-based assays. Researchers should verify lot-specific purity (95% or 98%) and ensure the compound is fully dissolved before use. Note that as a racemic mixture, any observed activity represents the combined effect of both enantiomers.

Structure-Activity Relationship (SAR) Studies on 2,3-Dimethylphenyl Scaffolds

This compound serves as a critical building block or reference standard in medicinal chemistry programs exploring the 2,3-dimethylphenyl moiety. Its defined regioisomeric identity (as confirmed by InChIKey HBKWURIDMMPLTQ-UHFFFAOYSA-N [1]) ensures that any SAR data generated is specifically linked to the 2,3-substitution pattern, and not confounded by the use of incorrect 2,4- or 3,4-dimethylphenyl analogs. Researchers can use this compound to probe the steric and electronic effects of the 2,3-dimethyl arrangement on target binding or enzyme activity.

Non-Stereoselective Organic Synthesis and Derivatization

For synthetic chemistry applications where stereochemistry is not a primary concern, the racemic hydrochloride is a cost-effective starting material or intermediate. The amino and carboxylic acid functional groups offer standard points for derivatization (e.g., amide bond formation, esterification) . Its solid form facilitates accurate weighing and handling in parallel synthesis or library production workflows. When planning synthetic routes, the presence of the HCl salt must be accounted for in stoichiometric calculations and reaction conditions.

Analytical Method Development and Reference Standard Preparation

The defined and consistent quality of the hydrochloride salt (with available CoA, NMR, HPLC from suppliers like Bidepharm ) makes it suitable for use as an analytical reference standard. It can be employed to develop and validate HPLC, LC-MS, or NMR methods for quantifying related substances or monitoring reactions involving the 2,3-dimethylphenylglycine core. Its distinct chromatographic and spectroscopic signatures aid in the reliable identification of this specific regioisomer in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.